1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline
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Overview
Description
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfonyl group, and a pyridinyl group attached to an indoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid or ester.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the indoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where nucleophiles replace one of the chlorine atoms.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, protein-ligand interactions, and cellular pathways.
Mechanism of Action
The mechanism of action of 1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-((2,4-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline: Similar structure but with different chlorine substitution pattern.
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-3-yl)indoline: Similar structure but with pyridinyl group at a different position.
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)benzene: Similar structure but with a benzene ring instead of an indoline core.
Uniqueness
1-((2,5-Dichlorophenyl)sulfonyl)-5-(pyridin-4-yl)indoline is unique due to its specific combination of functional groups and their positions on the indoline core
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2S/c20-16-2-3-17(21)19(12-16)26(24,25)23-10-7-15-11-14(1-4-18(15)23)13-5-8-22-9-6-13/h1-6,8-9,11-12H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLURDIVFWPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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